molecular formula C34H56N12O4 B125091 Tren-microgonotropen-b CAS No. 155056-06-7

Tren-microgonotropen-b

Katalognummer: B125091
CAS-Nummer: 155056-06-7
Molekulargewicht: 696.9 g/mol
InChI-Schlüssel: GOLATTCLNFOKDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tren-microgonotropen-b is a synthetic compound known for its ability to bind selectively to the minor groove of deoxyribonucleic acid (DNA) This compound is part of a class of molecules called microgonotropens, which are designed to interact with specific sequences of DNA

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tren-microgonotropen-b involves the assembly of a tripyrrole peptide structure. The synthetic route typically starts with the preparation of individual pyrrole units, which are then linked together through peptide bonds. The key steps include:

    Formation of Pyrrole Units: The pyrrole units are synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Peptide Bond Formation: The pyrrole units are linked together using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Functionalization: The terminal groups of the peptide chain are functionalized to enhance the binding affinity and specificity of the compound for DNA.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Synthesis: Large-scale batch synthesis of pyrrole units and their subsequent coupling.

    Purification: The crude product is purified using techniques such as column chromatography and recrystallization.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

Tren-microgonotropen-b undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pyrrole units.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different binding affinities and specificities for DNA.

Wissenschaftliche Forschungsanwendungen

Tren-microgonotropen-b has a wide range of scientific research applications, including:

    Chemistry: Used as a tool for studying DNA interactions and developing new DNA-binding molecules.

    Biology: Employed in gene regulation studies to selectively inhibit transcription factor-DNA interactions.

    Medicine: Investigated for its potential as a therapeutic agent in gene therapy and cancer treatment.

    Industry: Utilized in the development of diagnostic tools and biosensors.

Wirkmechanismus

Tren-microgonotropen-b exerts its effects by binding to the minor groove of DNA. The compound’s tripyrrole structure allows it to fit snugly into the groove, forming hydrogen bonds and van der Waals interactions with the DNA bases. This binding can inhibit the interaction of transcription factors with DNA, thereby regulating gene expression. The molecular targets include specific sequences of DNA, and the pathways involved are related to gene transcription and regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Dien-microgonotropen-a
  • Dien-microgonotropen-c
  • Distamycin

Uniqueness

Tren-microgonotropen-b is unique due to its specific binding affinity for the minor groove of DNA and its ability to inhibit transcription factor-DNA interactions more effectively than other similar compounds. Its tripyrrole structure and functionalization enhance its binding specificity and potency, making it a valuable tool in molecular biology research.

Biologische Aktivität

Tren-microgonotropen-b (Tren-MGT-b) is a synthetic compound belonging to the class of tripyrrole peptides, which are known for their potential therapeutic applications, particularly in oncology and antimicrobial resistance. This article delves into the biological activity of Tren-MGT-b, highlighting its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

Tren-MGT-b is characterized by a polypyrrole backbone that allows it to interact with DNA. Its structural properties enable it to bind selectively to A/T-rich regions in the minor groove of DNA while making contacts with the phosphodiester backbone in the major groove. This unique binding affinity is crucial for its biological activity, particularly in inhibiting transcription factor (TF) complex formation.

The primary mechanism of action for Tren-MGT-b involves its ability to disrupt DNA-protein interactions, particularly those involving transcription factors. Studies have shown that Tren-MGT-b can inhibit the formation of TF complexes on specific DNA sequences, significantly affecting gene expression.

Inhibition of Transcription Factor Complex Formation

  • Experimental Findings : In electrophoretic mobility shift assays (EMSAs), Tren-MGT-b demonstrated a higher potency in inhibiting serum response factor (SRF) complex formation compared to its parent compounds, such as distamycin. For instance, it was found to be four times more potent than distamycin in preventing SRF complex formation and exhibited a 25-fold increase in potency over Hoechst 33342 for other complexes .

Anticancer Activity

Tren-MGT-b has been evaluated for its anticancer properties through various in vitro and in vivo studies. The compound's ability to inhibit TFs involved in cell proliferation suggests potential applications in cancer therapy.

  • Case Study : In a study using NIH3T3 cells, Tren-MGT-b was administered at concentrations up to 10 pM over three days without exhibiting cytotoxicity. This indicates a favorable safety profile while maintaining its biological activity .

Antimicrobial Properties

Emerging research has indicated that Tren-MGT-b may also possess antimicrobial properties. Its structural similarities with other peptide antibiotics suggest potential effectiveness against multidrug-resistant bacterial strains.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of Tren-MGT-b indicates challenges related to cellular uptake and retention. Investigations are ongoing to enhance its bioavailability and efficacy through various formulations or conjugation strategies that facilitate transport across cellular barriers, including the blood-brain barrier (BBB) .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Study Focus Key Findings
TF InhibitionTren-MGT-b is four times more potent than distamycin in inhibiting SRF complex formation.
Anticancer ActivityNo cytotoxicity observed at concentrations up to 10 pM; effective in disrupting TF-DNA interactions.
PharmacokineticsOngoing studies aim to improve cellular uptake and therapeutic delivery across the BBB.

Future Directions

Further research is needed to explore the full therapeutic potential of this compound, particularly:

  • Mechanistic Studies : Understanding the detailed molecular interactions between Tren-MGT-b and target proteins.
  • Clinical Trials : Evaluating its efficacy and safety in clinical settings for cancer treatment and infectious diseases.
  • Formulation Development : Enhancing bioavailability through novel drug delivery systems.

Eigenschaften

IUPAC Name

4-acetamido-N-[1-[4-[2-[bis(2-aminoethyl)amino]ethylamino]butyl]-5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]pyrrol-3-yl]-1-methylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H56N12O4/c1-25(47)39-26-19-30(44(5)22-26)33(49)41-28-21-31(46(24-28)15-7-6-11-37-13-18-45(16-9-35)17-10-36)34(50)40-27-20-29(43(4)23-27)32(48)38-12-8-14-42(2)3/h19-24,37H,6-18,35-36H2,1-5H3,(H,38,48)(H,39,47)(H,40,50)(H,41,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLATTCLNFOKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)CCCCNCCN(CCN)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56N12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165802
Record name Tren-microgonotropen-b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155056-06-7
Record name Tren-microgonotropen-b
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155056067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tren-microgonotropen-b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tren-microgonotropen-b
Reactant of Route 2
Reactant of Route 2
Tren-microgonotropen-b
Reactant of Route 3
Reactant of Route 3
Tren-microgonotropen-b
Reactant of Route 4
Reactant of Route 4
Tren-microgonotropen-b
Reactant of Route 5
Tren-microgonotropen-b
Reactant of Route 6
Tren-microgonotropen-b

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.